molecular formula C8H15ClN2O B6291526 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one hydrochloride CAS No. 2445249-54-5

1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one hydrochloride

Cat. No.: B6291526
CAS No.: 2445249-54-5
M. Wt: 190.67 g/mol
InChI Key: UTSNKLGRCLQUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Amino-2-azaspiro[33]heptan-2-yl)ethan-1-one hydrochloride is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one hydrochloride typically involves the formation of the spirocyclic core followed by functional group modifications. One common method involves the reaction of diisopropyl malonate with a suitable bromomethyl dioxane derivative under basic conditions to form the spirocyclic intermediate . This intermediate can then be further functionalized to introduce the amino and ethanone groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ethanone group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the spirocyclic structure may enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(6-amino-2-azaspiro[3.3]heptan-2-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c1-6(11)10-4-8(5-10)2-7(9)3-8;/h7H,2-5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSNKLGRCLQUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2(C1)CC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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